molecular formula C15H10O4 B11859776 1H-2-Benzopyran-1-one, 8-hydroxy-3-(4-hydroxyphenyl)- CAS No. 80458-94-2

1H-2-Benzopyran-1-one, 8-hydroxy-3-(4-hydroxyphenyl)-

Katalognummer: B11859776
CAS-Nummer: 80458-94-2
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: UOQJBAKMQGQLNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one is a compound belonging to the class of isocoumarins, which are known for their diverse biological activities. This compound features a hydroxyphenyl group attached to the isochromenone core, making it a significant molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the isochromenone core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the isochromenone core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The compound may inhibit specific enzymes or interact with DNA, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various research applications .

Eigenschaften

CAS-Nummer

80458-94-2

Molekularformel

C15H10O4

Molekulargewicht

254.24 g/mol

IUPAC-Name

8-hydroxy-3-(4-hydroxyphenyl)isochromen-1-one

InChI

InChI=1S/C15H10O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-8,16-17H

InChI-Schlüssel

UOQJBAKMQGQLNN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.